Mal-amido-PEG6-NHS

ADC Drug-to-Antibody Ratio (DAR) Aggregation

Mal-amido-PEG6-NHS is a heterobifunctional PEG6 crosslinker (MW 601.61) for constructing high-DAR ADCs and PROTACs with minimal aggregation. The PEG6 spacer (~26-30 Å) provides balanced hydrophilicity-sufficient to mitigate aggregation at DAR8 while avoiding excessive circulatory half-life extension seen with PEG8/PEG12 analogs. Enables controlled 1:1 protein-peptide conjugation vs. heterogeneous multi-conjugates produced by short-chain crosslinkers like SMCC. Non-cleavable maleimide-thioether bond ensures payload retention until lysosomal degradation. Storage: -20°C under inert gas. Shipped ambient.

Molecular Formula C26H39N3O13
Molecular Weight 601.6 g/mol
Cat. No. B608815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG6-NHS
SynonymsMal-amido-PEG6-NHS
Molecular FormulaC26H39N3O13
Molecular Weight601.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30)
InChIKeyAVCPTIUOZBWCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG6-NHS Crosslinker Procurement Guide: Technical Specifications and Performance Parameters


Mal-amido-PEG6-NHS (CAS 1137109-21-7) is a heterobifunctional, non-cleavable PEGylation crosslinker with a molecular weight of 601.61 Da and the molecular formula C₂₆H₃₉N₃O₁₃ [1]. It features a sulfhydryl-reactive maleimide group and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a discrete six-unit polyethylene glycol (PEG6) spacer [2]. The compound is primarily employed as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the PEG6 spacer confers enhanced aqueous solubility, reduced steric hindrance, and improved conjugate stability relative to shorter PEG analogs and traditional hydrophobic crosslinkers [3]. Typical purity specifications from commercial vendors range from >95% to >98%, with storage recommendations of -20°C under inert gas [2].

Why Mal-amido-PEG6-NHS Cannot Be Casually Substituted: Key Performance Differentiation in PEG Linker Selection


Substituting Mal-amido-PEG6-NHS with another Mal-PEGn-NHS analog (e.g., PEG4, PEG8, or PEG12) or a traditional short-chain crosslinker (e.g., SMCC) without empirical validation introduces substantial risk to conjugate performance and reproducibility. PEG spacer length directly modulates hydrophobicity, aggregation propensity, and pharmacokinetic (PK) behavior of the final bioconjugate—PEG4 variants exhibit increased aggregation in high drug-to-antibody ratio (DAR) ADCs, while PEG12 variants yield significantly slower plasma clearance profiles [1][2]. Similarly, non-PEGylated crosslinkers such as SMCC or Sulfo-SMCC (spacer length approximately 8.3 Å) lack the hydrophilic shielding and steric flexibility conferred by the PEG6 spacer (approximately 26-30 Å extended length), resulting in higher conjugate aggregation, altered enzymatic activity of the conjugated payload, and distinct in vivo distribution patterns [3]. Furthermore, the discrete PEG6 length represents a balanced intermediate that mitigates aggregation while avoiding the excessive circulatory half-life extension associated with longer PEG chains, which may complicate toxicity management [1]. These performance divergences preclude generic substitution without re-optimization of the entire conjugation and purification workflow.

Mal-amido-PEG6-NHS Comparative Performance Evidence: Quantitative Differentiation Against PEG4, PEG8, PEG12, and SMCC Analogs


PEG6 Spacer Reduces ADC Aggregation Compared to PEG4 and Non-PEG Linkers While Maintaining Favorable PK

In a direct comparative study of cleavable pendant-type PEG linkers, DAR8 ADCs prepared with Trastuzumab and MMAE demonstrated that increasing PEG chain length from 4 to 8 to 12 units progressively decreased conjugate hydrophobicity as measured by HIC analysis and reduced aggregate content in stability studies at 40°C [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 linkers exhibited superior PK profiles compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG [1]. While Mal-amido-PEG6-NHS was not the specific test article in this study, its six-unit PEG spacer positions it between the aggregation-prone PEG4 and the circulation-extended PEG8/PEG12 variants, offering a balanced performance profile for applications requiring moderate hydrophilicity enhancement without excessive PK prolongation [1].

ADC Drug-to-Antibody Ratio (DAR) Aggregation Pharmacokinetics

NHS Ester Hydrolysis Half-Life Dictates Conjugation Workflow Sequence: PEG6-NHS Must Be Reacted with Amines First

The NHS ester moiety of Mal-amido-PEG6-NHS undergoes rapid hydrolysis in aqueous buffers, imposing a strict workflow requirement: the amine-reactive NHS ester must be conjugated to the target molecule before the maleimide-thiol conjugation step . At pH 8 and 25°C, the hydrolysis half-life of an NHS ester in aqueous media is approximately 1 hour; at pH 8.6 and 4°C, the half-life decreases to only 10 minutes . The maleimide group exhibits comparatively greater aqueous stability but will slowly hydrolyze and lose thiol reactivity at pH >7.5 [1]. This differential hydrolytic susceptibility is a universal characteristic of Mal-PEGn-NHS linkers and directly impacts conjugation efficiency and product yield; failure to adhere to the recommended reaction sequence results in irreversible loss of reactive NHS ester and reduced conjugation efficiency [1].

Bioconjugation NHS Ester Hydrolysis Reaction Kinetics Process Optimization

Mal-PEG-NHS Linker Yields Mono-Conjugation with Preserved Enzymatic Activity Compared to SMCC Tetra-Conjugation

In a comparative study of ribonuclease A (RNase A) conjugation to bovine serum albumin (BSA), Sulfo-SMCC (a short, non-PEGylated heterobifunctional linker with an 8.3 Å spacer) mediated tetra-conjugation (four RNase A molecules per BSA), resulting in a conjugate (R-SMCC-B) with the lowest Michaelis constant (Km) and highest relative enzymatic activity among tested constructs [1]. In contrast, Mal-PEG-NHS (a bifunctional PEG linker) enabled preparation of a mono-conjugate (R-PEG-B, one RNase A molecule per BSA) [1]. While the Sulfo-SMCC conjugate exhibited higher catalytic efficiency (lower Km), the Mal-PEG-NHS approach provided a defined 1:1 stoichiometry with preserved bioactivity, a critical attribute for applications requiring precise control over conjugate valency and reduced steric interference from the carrier protein [1]. This study highlights that linker choice—PEGylated vs. non-PEGylated—directly dictates conjugation stoichiometry and the resulting functional properties of the bioconjugate.

Protein Conjugation Enzymatic Activity SMCC PEGylation

PEG6 Spacer Provides Intermediate Hydrophilicity and Solubility Between PEG4 and PEG8/PEG12 Analogs

Mal-amido-PEG6-NHS incorporates a discrete six-unit polyethylene glycol (PEG6) spacer that confers significantly enhanced aqueous solubility relative to traditional hydrophobic crosslinkers such as SMCC or Sulfo-SMCC, while providing a balanced hydrophilicity profile compared to shorter and longer PEG analogs [1]. The PEG spacer increases solubility in aqueous media, reduces steric hindrance during bioconjugation, and enables efficient coupling in both aqueous and organic systems [2]. Systematic evaluation of PEG linker length in ADC constructs demonstrates that increasing PEG units from 4 to 8 to 12 progressively reduces conjugate hydrophobicity (measured by HIC) and aggregate content, with PEG8 and PEG12 showing the greatest reductions [3]. Mal-amido-PEG6-NHS, with its intermediate six-unit PEG chain, offers a pragmatic balance: sufficient hydrophilicity to mitigate aggregation in moderate-to-high DAR conjugates while avoiding the extensive circulatory retention and potential accelerated blood clearance (ABC) phenomena associated with longer PEG chains [3][4].

Solubility Hydrophilicity PEG Linker Aggregation

Mal-amido-PEG6-NHS Enables Two-Step, Controlled Bioconjugation with Defined Spacer Length of ~26-30 Å

Mal-amido-PEG6-NHS is a heterobifunctional crosslinker that enables controlled, two-step bioconjugation between primary amines (-NH₂) and sulfhydryl groups (-SH) with a defined PEG6 spacer arm of approximately 26-30 Å extended length [1]. The NHS ester reacts efficiently with primary amines at pH 7.0-9.0 to form stable amide bonds, while the maleimide group targets thiols at pH 6.5-7.5 to form stable thioether bonds [1]. This compares favorably to traditional short-chain crosslinkers: SMCC and Sulfo-SMCC provide a spacer length of only 8.3 Å, while EMCS/Sulfo-EMCS provide 9.4 Å [2]. The extended PEG6 spacer length of Mal-amido-PEG6-NHS reduces steric hindrance between conjugated biomolecules and provides greater conformational flexibility, which is particularly advantageous when conjugating large proteins (e.g., antibodies, ~150 kDa) to small-molecule payloads or when constructing PROTACs requiring optimal spatial orientation between the E3 ligase ligand and the target protein ligand [1].

Bioconjugation Heterobifunctional Crosslinker Spacer Length Maleimide-NHS

Solubility Profile: Mal-amido-PEG6-NHS Is Soluble in DMSO, DCM, and DMF with Enhanced Aqueous Compatibility

Mal-amido-PEG6-NHS exhibits solubility in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), enabling flexible formulation and conjugation workflow design . The compound has a melting point range of 54-57°C . Unlike traditional hydrophobic crosslinkers such as SMCC, which can precipitate in aqueous buffers and induce conjugate aggregation, the PEG6 spacer in Mal-amido-PEG6-NHS confers significantly enhanced aqueous compatibility [1]. This dual solubility profile—organic solvent compatibility for stock solution preparation combined with aqueous compatibility for bioconjugation reactions—provides practical workflow advantages. The compound can be formulated as a DMSO stock solution and subsequently introduced into aqueous conjugation reactions without precipitation, maintaining reactivity toward both amine and thiol targets [1]. Storage recommendations include short-term (days to weeks) at 0-4°C or long-term (months to years) at -20°C under dry, dark conditions .

Solubility Formulation Organic Solvents Aqueous Compatibility

Optimal Procurement and Application Scenarios for Mal-amido-PEG6-NHS: High-DAR ADCs, PROTACs, and Defined Mono-Conjugates


Synthesis of High-DAR Antibody-Drug Conjugates (DAR8) Requiring Balanced Aggregation Control and PK Profile

Mal-amido-PEG6-NHS is optimally suited for constructing high drug-to-antibody ratio (DAR) ADCs, particularly DAR8 conjugates, where the PEG6 spacer provides sufficient hydrophilicity to mitigate aggregation issues associated with shorter PEG4 linkers while avoiding the extended circulatory half-life of PEG8/PEG12 variants [1]. In direct comparative studies, DAR8 ADCs with PEG8 and PEG12 linkers demonstrated superior PK profiles and reduced aggregate content compared to PEG4 constructs [1]. The PEG6 spacer positions Mal-amido-PEG6-NHS as a balanced intermediate choice for programs seeking to achieve high DAR without extensive PK prolongation that may complicate therapeutic index optimization [1][2]. The non-cleavable nature of the maleimide-thioether bond ensures payload retention until lysosomal degradation of the antibody, a proven mechanism in approved ADCs such as Kadcyla® (trastuzumab emtansine) [2].

Synthesis of PROTACs Requiring Optimal Spacer Length for Ternary Complex Formation

Mal-amido-PEG6-NHS is specifically designed as a PEG-based PROTAC linker for constructing proteolysis-targeting chimeras [1][2]. The PEG6 spacer provides an intermediate linker length (approximately 26-30 Å) that balances conformational flexibility with spatial constraint—a critical parameter for enabling simultaneous engagement of the E3 ubiquitin ligase and the target protein to form a productive ternary complex [3]. PROTAC linker length optimization is empirical and target-dependent; Mal-amido-PEG6-NHS offers a defined, reproducible spacer length that can be systematically evaluated alongside PEG4, PEG8, and PEG12 analogs in SAR studies to identify the optimal linker for a given target pair [1][3]. The NHS ester enables conjugation to amine-containing E3 ligase ligands or target protein ligands, while the maleimide provides an orthogonal handle for further elaboration.

Controlled 1:1 Protein-Protein or Protein-Peptide Mono-Conjugation with Preserved Bioactivity

In applications requiring defined mono-conjugation (1:1 stoichiometry) between a protein and a peptide, hapten, or second protein, Mal-amido-PEG6-NHS enables controlled, two-step bioconjugation that yields homogeneous mono-conjugates with preserved biological activity [1]. This is in direct contrast to short-chain crosslinkers such as SMCC, which can produce heterogeneous multi-conjugates (e.g., tetra-conjugation of RNase A to BSA) due to the absence of steric shielding and the presence of multiple accessible lysine residues [2]. The PEG6 spacer of Mal-amido-PEG6-NHS provides steric separation that favors defined 1:1 conjugation, making it particularly suitable for applications such as site-specific antibody fragment conjugation, preparation of peptide-protein immunogens, and construction of bispecific antibody formats where controlled valency is essential for function [1][3].

Surface Functionalization of Nanoparticles and Biosensors Requiring Hydrophilic PEG Spacer

Mal-amido-PEG6-NHS is employed for functionalizing nanoparticle surfaces, biosensor platforms, and atomic force microscopy (AFM) probes where the PEG6 spacer confers essential hydrophilic shielding that reduces non-specific protein adsorption and minimizes particle aggregation [1][2]. The NHS ester enables covalent attachment to amine-functionalized surfaces or amine-containing targeting ligands, while the maleimide provides a subsequent conjugation site for thiol-containing biomolecules such as antibodies, peptides, or oligonucleotides [3]. Compared to hydrophobic crosslinkers that induce nanoparticle aggregation upon conjugation, the PEG6 spacer of Mal-amido-PEG6-NHS maintains colloidal stability and improves biodistribution profiles of the functionalized nanocarriers [1][2]. This application scenario leverages the same differential properties—enhanced aqueous solubility and reduced aggregation—that distinguish Mal-amido-PEG6-NHS from non-PEGylated alternatives in ADC and PROTAC contexts.

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